molecular formula C14H9N3O4 B1628415 2-(2H-1,3-benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine CAS No. 904813-81-6

2-(2H-1,3-benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine

Cat. No. B1628415
CAS RN: 904813-81-6
M. Wt: 283.24 g/mol
InChI Key: FWRRIXYWKKPLSX-UHFFFAOYSA-N
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Description

The compound “2-(2H-1,3-benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine” is a complex organic molecule. It contains a benzodioxole moiety (a benzene ring fused to a 1,3-dioxole), an imidazo[1,2-a]pyridine moiety (a fused three-ring system containing two nitrogen atoms), and a nitro group .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of double bonds in the benzodioxole and imidazo[1,2-a]pyridine moieties. The nitro group may introduce some degree of polarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich benzodioxole moiety and the electron-withdrawing nitro group. The imidazo[1,2-a]pyridine moiety could potentially participate in various organic reactions .

Scientific Research Applications

Pharmacological Research

This compound, due to its structural similarity to known pharmacologically active scaffolds, may be used in the development of new therapeutic agents. The benzodioxol group is reminiscent of compounds with CNS activity, while the nitroimidazo[1,2-a]pyridine moiety could be explored for its potential antimicrobial properties .

Material Science

In material science, the compound’s aromatic system and electron-withdrawing nitro group could be valuable in the synthesis of novel organic semiconductors. These materials are crucial for developing more efficient organic photovoltaic cells .

Cancer Research

The presence of a benzodioxol moiety suggests that this compound could be a precursor in synthesizing potential anticancer agents. Research on similar structures has shown promise in selective cytotoxicity against cancer cell lines .

Antioxidant Studies

Compounds with a benzodioxol structure have been associated with antioxidant properties. This compound could be synthesized and tested for its ability to scavenge free radicals, which is vital in preventing oxidative stress-related diseases .

Neuroscience

Given the structural features that resemble neuroactive substances, this compound could be investigated for neuroprotective effects or as a modulator of neurotransmitter systems, particularly in the context of neurodegenerative diseases .

Environmental Chemistry

The nitro group in this compound could be utilized in environmental chemistry to study the degradation of nitroaromatic compounds, which are significant pollutants. Understanding the breakdown pathways can help in bioremediation efforts .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-17(19)10-2-4-14-15-11(7-16(14)6-10)9-1-3-12-13(5-9)21-8-20-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRRIXYWKKPLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=CC4=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587660
Record name 2-(2H-1,3-Benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine

CAS RN

904813-81-6
Record name 2-(2H-1,3-Benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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